Methyl 6-bromo-4-chloro-2,3-difluorobenzoate
Description
Properties
IUPAC Name |
methyl 6-bromo-4-chloro-2,3-difluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClF2O2/c1-14-8(13)5-3(9)2-4(10)6(11)7(5)12/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DREFDPFYVZQEKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C(=C1F)F)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClF2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-bromo-4-chloro-2,3-difluorobenzoate typically involves the esterification of the corresponding benzoic acid derivative. One common method is the reaction of 6-bromo-4-chloro-2,3-difluorobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-4-chloro-2,3-difluorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Oxidation Reactions: Oxidation can lead to the formation of different functional groups on the benzene ring.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield different substituted benzoates, while reduction and oxidation can lead to various alcohols, aldehydes, or carboxylic acids.
Scientific Research Applications
Medicinal Chemistry Applications
Enzyme Inhibition Studies
Methyl 6-bromo-4-chloro-2,3-difluorobenzoate has shown significant potential in enzyme inhibition studies. Its halogen substituents enhance binding affinity to specific molecular targets, which is crucial for drug discovery and development. Research indicates that this compound may modulate various biological pathways by influencing enzyme activities, thus providing a basis for its use in pharmacological research.
Case Study: Anticancer Activity
In a study focusing on anticancer properties, this compound was evaluated for its ability to inhibit tumor cell proliferation. The compound demonstrated promising results in reducing the growth of specific cancer cell lines, indicating its potential as a lead compound in developing new anticancer agents.
Agrochemical Applications
This compound is also explored for its applications in agrochemicals. Its unique chemical structure allows it to act as a pesticide or herbicide by interfering with the biological processes of target organisms.
Case Study: Pesticidal Activity
Research has indicated that this compound exhibits activity against certain pests, making it a candidate for developing safer and more effective agricultural chemicals. The halogenated structure contributes to its efficacy by enhancing stability and reducing degradation in environmental conditions .
Synthesis and Production
The synthesis of this compound typically involves the esterification of 6-bromo-4-chloro-2,3-difluorobenzoic acid with methanol. This reaction is generally catalyzed by strong acids like sulfuric acid and conducted under reflux conditions to ensure complete conversion to the ester. In industrial settings, continuous flow reactors may be utilized to optimize reaction conditions for increased yield and efficiency .
Mechanism of Action
The mechanism of action of Methyl 6-bromo-4-chloro-2,3-difluorobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of halogen atoms can enhance its binding affinity to certain molecular targets, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-bromo-3-chloro-2,4-difluorobenzoate
- Methyl 5-bromo-4-chloro-2-fluorobenzoate
- Methyl 2-bromo-4-chloro-3-fluorobenzoate
Uniqueness
Methyl 6-bromo-4-chloro-2,3-difluorobenzoate is unique due to its specific substitution pattern on the benzene ring. The combination of bromine, chlorine, and fluorine atoms in this particular arrangement imparts distinct chemical properties, such as reactivity and binding affinity, which can be advantageous in various applications.
Biological Activity
Methyl 6-bromo-4-chloro-2,3-difluorobenzoate is an organic compound notable for its significant biological activity, particularly in the fields of medicinal chemistry and agrochemicals. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
This compound has the molecular formula C₉H₆BrClF₂O₂ and a molecular weight of approximately 285.47 g/mol. The compound is characterized by the presence of bromine, chlorine, and fluorine substituents on the benzene ring, which significantly influence its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The halogen substituents enhance its binding affinity to specific receptors or enzymes, leading to modulation of enzyme activities and cellular processes. Key mechanisms include:
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes critical for various metabolic pathways. Its structure allows it to fit into enzyme active sites effectively, disrupting normal function.
- Receptor Modulation : It may interact with cellular receptors, influencing signal transduction pathways that regulate cellular responses.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against a variety of pathogens:
- Bacterial Inhibition : The compound has demonstrated efficacy against both Gram-positive and Gram-negative bacteria by disrupting essential cellular processes.
- Fungal Activity : Preliminary studies suggest that it may be effective against certain fungal pathogens, although further research is required to establish specific efficacy.
Enzyme Inhibition Studies
Recent studies have highlighted the compound's role in enzyme inhibition:
- Hsp90 Inhibition : this compound has been identified as a potential inhibitor of the Hsp90 chaperone protein, which is crucial for the stability and function of many client proteins involved in cancer and other diseases .
Comparative Analysis with Similar Compounds
This compound shares structural similarities with several related compounds. Below is a comparison table highlighting these compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 6-bromo-3-chloro-2,4-difluorobenzoate | C₉H₆BrClF₂O₂ | Different halogen placement affecting reactivity |
| Methyl 5-bromo-4-chloro-2-fluorobenzoate | C₉H₆BrClF₂O₂ | Variation in substitution pattern |
| Methyl 2-bromo-4-chloro-3-fluorobenzoate | C₉H₆BrClF₂O₂ | Distinct reactivity due to different halogen positions |
The unique substitution pattern on the benzene ring enhances its reactivity and binding affinity compared to similar compounds.
Case Studies
- Study on Antimicrobial Activity : A study conducted on various halogenated benzoate derivatives demonstrated that this compound exhibited significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be lower than those of non-halogenated analogs.
- Enzyme Interaction Study : In a biochemical study focusing on Hsp90 inhibitors, this compound was shown to inhibit Hsp90 activity with a calculated value indicating strong binding affinity .
Q & A
Q. What are the optimal synthetic routes for Methyl 6-bromo-4-chloro-2,3-difluorobenzoate, and how do substituent positions influence reaction efficiency?
- Methodological Answer : Synthesis typically involves halogenation and esterification. For example, bromination/chlorination of fluorobenzoic acid derivatives followed by methyl ester formation via Fischer esterification. Substituent positions (e.g., para vs. meta halogens) impact steric hindrance and electronic effects, altering reaction rates. Catalytic methods (e.g., Pd-mediated cross-coupling) may require optimization for halogen retention .
- Key Data : Kanto catalogs list analogs like 4-bromo-2-chloro-6-fluorobenzoic acid (CAS 1321613-01-7), synthesized via similar protocols with >97% purity .
Q. How can purity and structural integrity be validated for this compound?
- Methodological Answer : Combine chromatographic (HPLC/GC) and spectroscopic techniques:
- NMR : and NMR identify fluorine/halogen environments.
- Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H] for CHBrClFO).
- Elemental Analysis : Validate Br/Cl/F stoichiometry .
Q. What safety protocols are critical when handling polyhalogenated benzoates?
- Methodological Answer :
- Use fume hoods for volatile intermediates (e.g., brominated benzyl bromides).
- Neutralize acidic/basic waste streams before disposal.
- Store at 0–6°C for boronic acid derivatives to prevent decomposition .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) predict the electronic properties of polyhalogenated benzoates?
- Methodological Answer : Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) models substituent effects on electron density and reactivity. For example:
- HOMO/LUMO Analysis : Fluorine’s electronegativity lowers LUMO energy, enhancing electrophilicity.
- Charge Distribution : Halogens at positions 2,3,4,6 create anisotropic charge gradients, affecting regioselectivity in cross-coupling .
- Validation : Compare computed vs. experimental NMR shifts (RMSD < 2 ppm).
Q. What crystallographic challenges arise in resolving the structure of polyhalogenated benzoates, and how can SHELXL refine disordered regions?
- Methodological Answer : Heavy atoms (Br, Cl) cause absorption errors; use multi-scan corrections (SADABS). For disorder:
- SHELXL Commands : Apply PART, SUMP, and EADP restraints to model split positions.
- Twinned Data : Use HKLF5 format in SHELXTL for twin refinement .
- Case Study : Analogous structures (e.g., 4-bromo-2-fluorophenylboronic acid, CAS 216393-64-5) show 0.02 Å positional uncertainty after refinement .
Q. How do competing substituents (Br, Cl, F) influence regioselectivity in Suzuki-Miyaura cross-coupling?
- Methodological Answer :
- Electronic Effects : Fluorine’s inductive withdrawal deactivates the aryl ring, favoring coupling at less-hindered positions (e.g., para to Cl).
- Steric Effects : Bromine’s bulk may direct Pd catalysts to meta positions.
- Experimental Design : Use competitive coupling with 4-bromo-2,6-difluorophenylacetic acid (CAS 537033-54-8) to quantify substituent priority .
Data Contradiction Analysis
Q. Discrepancies in reported melting points for halogenated benzoates: How to resolve experimental vs. computational predictions?
- Methodological Answer :
- Experimental : Calibrate DSC equipment with standards (e.g., indium).
- Computational : Compare DFT-predicted lattice energies (using PBE functional) with observed melting ranges. For example, 4-bromo-2-fluorobenzaldehyde (CAS 57848-46-1) shows a 60–62°C experimental mp vs. 58°C predicted .
- Crystallinity : Poor crystal packing (common in polyhalogenated systems) may broaden mp ranges .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
